2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(8-12)24-10-16(22)20-14-9-15(19-11-18-14)21-4-6-23-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASXANKOZICBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent.
Synthesis of the morpholinopyrimidinyl intermediate:
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the morpholinopyrimidinyl intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenoxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Pyridazinone-Based Acetamides ()
Example Compound :
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structural Differences: Heterocyclic Core: Pyridazinone (1,2-diazine) vs. pyrimidine (1,3-diazine). Substituents: Methoxybenzyl and bromophenyl groups vs. 3-chlorophenoxy and morpholine.
- Biological Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Key Insight: The pyrimidine core in the target compound may offer greater metabolic stability compared to pyridazinone derivatives due to reduced ring strain.
Benzothiazole-Based Acetamides ()
Example Compound :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structural Differences :
- Heterocyclic Core : Benzothiazole vs. pyrimidine.
- Substituents : Trifluoromethyl (electron-withdrawing) vs. morpholine (electron-donating).
Pyrimidine-Based Acetamides ()
Example Compounds :
- 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
- 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide
- Structural Differences: Pyrimidine Substitutions: Amino and chloro groups vs. morpholine. Acetamide Side Chain: Isopropyl vs. unsubstituted acetamide.
- Key Insight: The morpholine group in the target compound may improve solubility and reduce crystallinity compared to amino/chloro-substituted analogues, which could enhance oral bioavailability .
Comparative Data Table
Key Comparative Insights
Substituent Effects: Morpholine: Enhances solubility and bioavailability compared to trifluoromethyl () or chloro/amino groups (). 3-Chlorophenoxy: Similar to methoxyphenyl () in providing hydrophobic binding interactions but may exhibit distinct electronic effects.
Therapeutic Potential: FPR agonists () suggest anti-inflammatory applications, while patented pyrimidine acetamides () imply broader therapeutic exploration. The target compound’s morpholine group aligns with trends in kinase inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
